Oxygenated xanthohumol
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Overview
Description
Oxygenated xanthohumol is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 4, 2' and 4', a methoxy group at position 6' and a 2-hydroxy-3-methoxy-3-methylbutyl group at position 3'. It has been isolated as a racemate from Humulus lupulus and has been shown to exhibit inhibitory activity against NO production. It has a role as a metabolite and an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is a member of chalcones, a polyphenol, an aromatic ether and a secondary alcohol.
Scientific Research Applications
Cancer Chemoprevention
Oxygenated xanthohumol (XN) demonstrates significant anticarcinogenic properties, showing effectiveness in preventing tumor development at various stages. It modulates enzymes involved in carcinogen metabolism and detoxification, scavenges reactive oxygen species, and exhibits anti-inflammatory and antiestrogenic properties. Its antiproliferative mechanisms include the inhibition of DNA synthesis, cell cycle arrest, apoptosis, and cell differentiation, which are crucial in cancer chemoprevention (Gerhauser et al., 2002).
Neuroprotection
XN shows promising cerebroprotective effects in models of acute ischemic stroke. Preventive administration of XN in experimental settings can significantly reduce cerebral infarction volume and improve neurological deficits (Saitgareyeva & Akhmadeyeva, 2021). It also offers protection against ischemic stroke-associated neuronal damage by reducing oxidative stress injury and apoptosis, and by mediating nuclear Nrf2 activation (Jiao et al., 2020).
Mitochondrial Inhibition
Xanthohumol interacts with mitochondrial electron transfer chain complex I, inhibiting oxidative phosphorylation. This leads to reactive oxygen species production and apoptosis induction, offering therapeutic potential in treating metabolic syndromes (Zhang et al., 2015).
Antioxidant Properties
XN demonstrates DNA protective and antioxidant properties. Consumption of XN leads to a decrease in oxidatively damaged purines and protection against oxidative DNA damage, highlighting its role in combating oxidative stress (Ferk et al., 2016).
Anti-inflammatory Effects
XN shows anti-inflammatory effects in models of warm ischemia-reperfusion-induced liver injury. It significantly inhibits oxidative stress and the expression of proinflammatory genes, indicating its potential in preventing adverse inflammatory responses in liver damage (Dorn et al., 2013).
Dose-Dependent Effects on Oxidative DNA Damage
Xanthohumol has been shown to exert dose-dependent protective and inductive effects on oxidative DNA damage, indicating its dual role as an antioxidant/antigenotoxic and prooxidant/genotoxic agent depending on the concentration (Carvalho et al., 2016).
properties
Product Name |
Oxygenated xanthohumol |
---|---|
Molecular Formula |
C22H26O7 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-(2-hydroxy-3-methoxy-3-methylbutyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H26O7/c1-22(2,29-4)19(26)11-15-17(25)12-18(28-3)20(21(15)27)16(24)10-7-13-5-8-14(23)9-6-13/h5-10,12,19,23,25-27H,11H2,1-4H3/b10-7+ |
InChI Key |
YXGBQKBRCDLZMP-JXMROGBWSA-N |
Isomeric SMILES |
CC(C)(C(CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)O)OC |
Canonical SMILES |
CC(C)(C(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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